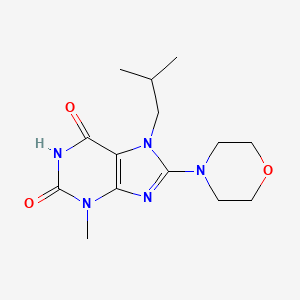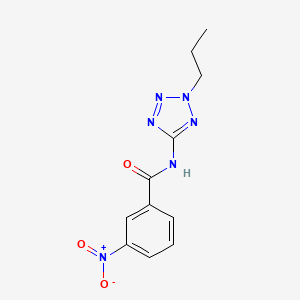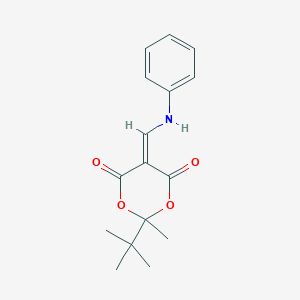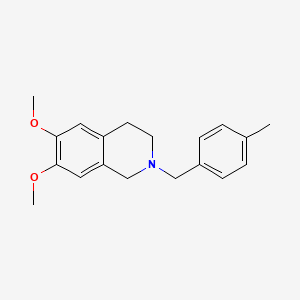methanone](/img/structure/B5699089.png)
[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone
Descripción general
Descripción
[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone, also known as AMPI-NP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of imidazole-based compounds and has demonstrated promising results in various studies.
Mecanismo De Acción
The mechanism of action of [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. It has also been reported to bind to the adenosine A2A receptor, which is involved in various physiological processes, including inflammation, neuroprotection, and cardiovascular function.
Biochemical and Physiological Effects:
[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Moreover, [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone has several advantages as a research tool. It is relatively easy to synthesize and has good stability under physiological conditions. Moreover, it exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone also has some limitations. Its solubility is relatively low, which can limit its use in certain experiments. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone. One area of interest is the development of [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone analogs with improved pharmacological properties. Another direction is the investigation of the role of [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone in various disease models, including cancer, neurodegenerative disorders, and cardiovascular diseases. Moreover, the use of [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone as a probe in cellular imaging and drug discovery is also an exciting area of research. Finally, the elucidation of the mechanism of action of [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone is critical for understanding its therapeutic potential and for the development of new drugs based on its structure.
Métodos De Síntesis
The synthesis of [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone involves the reaction of 4-methylphenylhydrazine with 3-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with 1,2-dibromoethane and potassium carbonate to obtain the final compound. The yield of [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone is approximately 50%, and the purity can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
[4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone has been extensively used in scientific research due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. [4-amino-1-(4-methylphenyl)-1H-imidazol-5-yl](3-nitrophenyl)methanone has also been investigated for its role in neuroprotection and wound healing. Moreover, it has been used as a probe in various biological studies, including enzyme inhibition, receptor binding, and cellular imaging.
Propiedades
IUPAC Name |
[5-amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-11-5-7-13(8-6-11)20-10-19-17(18)15(20)16(22)12-3-2-4-14(9-12)21(23)24/h2-10H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNEMCOGYVSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319983 | |
| Record name | [5-amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660235 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[5-Amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone | |
CAS RN |
300587-70-6 | |
| Record name | [5-amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)

![N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5699020.png)






![2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5699081.png)
![N,N-dimethyl-N'-[2-(4-nitrophenyl)-4-quinazolinyl]-1,2-ethanediamine](/img/structure/B5699094.png)
![N-[3-(acetylamino)-4-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5699100.png)
